Methyl 4-(hept-5-ynoylamino)benzoate
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Overview
Description
Methyl 4-(hept-5-ynoylamino)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a hept-5-ynoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hept-5-ynoylamino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzoic acid and hept-5-ynoic acid.
Amide Formation: The carboxylic acid group of hept-5-ynoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate reacts with 4-aminobenzoic acid to form the amide bond.
Esterification: The resulting 4-(hept-5-ynoylamino)benzoic acid is then esterified using methanol and a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: The compound can be reduced at the alkyne group to form the corresponding alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. For example, nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: Pd/C with hydrogen gas, lithium aluminum hydride (LiAlH₄) for selective reductions.
Substitution: HNO₃ and H₂SO₄ for nitration, bromine (Br₂) in the presence of a Lewis acid for bromination.
Major Products:
Oxidation: Carboxylic acids or diketones depending on the extent of oxidation.
Reduction: Alkenes or alkanes.
Substitution: Nitrobenzoates, bromobenzoates, etc.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand for metal-catalyzed reactions.
Biology:
Bioconjugation: The alkyne group can be used in click chemistry for bioconjugation applications.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(hept-5-ynoylamino)benzoate depends on its application. In bioconjugation, the alkyne group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Lacks the hept-5-ynoyl group, making it less versatile for click chemistry.
Methyl 4-(hex-5-ynoylamino)benzoate: Similar structure but with a shorter alkyne chain, potentially affecting its reactivity and applications.
Methyl 4-(oct-5-ynoylamino)benzoate: Longer alkyne chain, which may influence its physical properties and reactivity.
Uniqueness: Methyl 4-(hept-5-ynoylamino)benzoate is unique due to its optimal alkyne chain length, which balances reactivity and stability, making it suitable for a wide range of applications in organic synthesis, bioconjugation, and materials science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties compared to similar compounds
Properties
Molecular Formula |
C15H17NO3 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 4-(hept-5-ynoylamino)benzoate |
InChI |
InChI=1S/C15H17NO3/c1-3-4-5-6-7-14(17)16-13-10-8-12(9-11-13)15(18)19-2/h8-11H,5-7H2,1-2H3,(H,16,17) |
InChI Key |
MFLUTVNNFZXDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC(=O)NC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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